molecular formula C10H12N2O4 B1359889 methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate CAS No. 1119449-73-8

methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate

Cat. No.: B1359889
CAS No.: 1119449-73-8
M. Wt: 224.21 g/mol
InChI Key: NMLAUBDOPKTXCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with appropriate reagents to introduce the amino(hydroxyimino)methyl group. One common method involves the use of oxime formation followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction capabilities in various research applications.

Properties

CAS No.

1119449-73-8

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate

InChI

InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12)

InChI Key

NMLAUBDOPKTXCE-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC)/C(=N\O)/N

SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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